molecular formula C7H4O3S B1524741 Thieno[3,2-b]furan-5-carboxylic acid CAS No. 1334148-11-6

Thieno[3,2-b]furan-5-carboxylic acid

Cat. No.: B1524741
CAS No.: 1334148-11-6
M. Wt: 168.17 g/mol
InChI Key: MALCJMFVEYGYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]furan-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of both thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]furan-5-carboxylic acid typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions are optimized to include catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . This one-pot synthesis method is efficient and yields moderate to good results.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable feedstocks, environmentally friendly reagents, and inexpensive catalysts, are likely to be applied to develop sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]furan-5-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, usually facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Thieno[3,2-b]furan-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]furan-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in optoelectronic devices. Additionally, its derivatives may interact with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Thieno[3,2-b]thiophene: Similar in structure but contains two sulfur atoms instead of one sulfur and one oxygen atom.

    Furo[3,2-b]pyrrole: Contains a nitrogen atom in place of the sulfur atom in thieno[3,2-b]furan.

    Thieno[2,3-b]pyridine: Features a nitrogen atom in the ring system, offering different electronic properties.

Uniqueness: Thieno[3,2-b]furan-5-carboxylic acid is unique due to its combination of sulfur and oxygen atoms in the fused ring system, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

IUPAC Name

thieno[3,2-b]furan-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-7(9)6-3-4-5(11-6)1-2-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCJMFVEYGYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]furan-5-carboxylic acid
Reactant of Route 2
Thieno[3,2-b]furan-5-carboxylic acid
Reactant of Route 3
Thieno[3,2-b]furan-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Thieno[3,2-b]furan-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Thieno[3,2-b]furan-5-carboxylic acid
Reactant of Route 6
Thieno[3,2-b]furan-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.